molecular formula C8H16O2 B3423191 (7,8-~13~C_2_)Octanoic acid CAS No. 287111-09-5

(7,8-~13~C_2_)Octanoic acid

Cat. No.: B3423191
CAS No.: 287111-09-5
M. Wt: 144.21 g/mol
InChI Key: WWZKQHOCKIZLMA-UHFFFAOYSA-N
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Description

(7,8-~13~C_2_)Octanoic acid: is a labeled form of octanoic acid, where the carbon atoms at positions 7 and 8 are replaced with the carbon-13 isotopeC_8H_16O_2 . It is naturally found in the milk of various mammals and as a minor component of coconut oil and palm kernel oil. The labeled version, this compound, is used in scientific research to trace metabolic pathways and study biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7,8-~13~C_2_)Octanoic acid typically involves the incorporation of carbon-13 isotopes into the octanoic acid molecule. One common method is the reaction of labeled malonic acid derivatives with hexyl iodide, followed by decarboxylation to yield the labeled octanoic acid .

Industrial Production Methods: Industrial production of octanoic acid generally involves the oxidation of octanol or the hydrolysis of octanoyl chloride. The labeled version, however, is produced in smaller quantities and requires specialized facilities to incorporate the carbon-13 isotopes .

Chemical Reactions Analysis

Types of Reactions: (7,8-~13~C_2_)Octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

(7,8-~13~C_2_)Octanoic acid exerts its effects by participating in metabolic pathways involving fatty acids. It is metabolized in the mitochondria through beta-oxidation, producing acetyl-CoA, which enters the citric acid cycle to generate energy. The labeled carbon-13 atoms allow researchers to trace the metabolic fate of the compound and study the specific pathways and enzymes involved .

Comparison with Similar Compounds

Uniqueness: (7,8-~13~C_2_)Octanoic acid is unique due to its labeled carbon-13 atoms, which make it a valuable tool in research for tracing metabolic pathways and studying biochemical processes. Its medium-chain length also allows it to be metabolized more rapidly than longer-chain fatty acids, making it particularly useful in studies of energy production and metabolism .

Properties

IUPAC Name

(7,8-13C2)octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKQHOCKIZLMA-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745715
Record name (7,8-~13~C_2_)Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-09-5
Record name (7,8-~13~C_2_)Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287111-09-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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